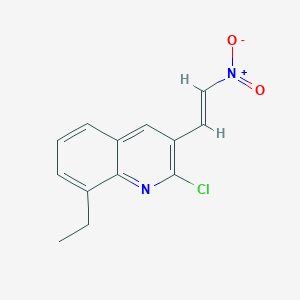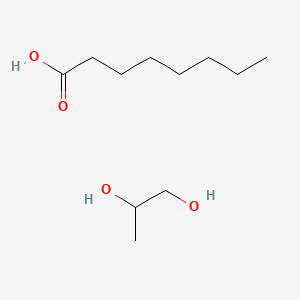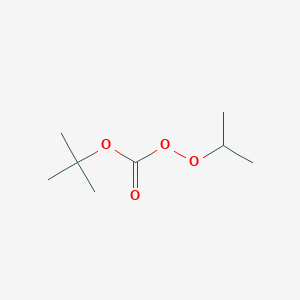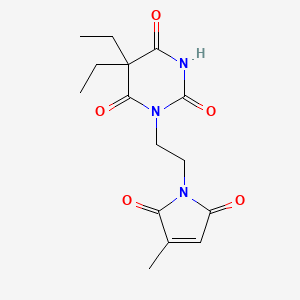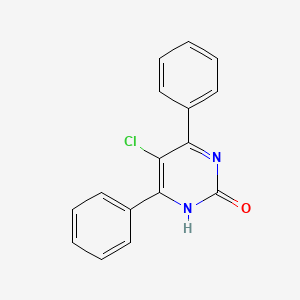![molecular formula C12H10N2S B13825064 Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
Thiazolo[4,5-f]quinoline, 7,9-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formimidamide intermediates, which undergo cyclization via a thermal Dimroth rearrangement. This reaction is often carried out under microwave irradiation at temperatures around 118°C, using aniline derivatives in acetic acid . Another approach involves the use of dichloroethylamides, which react with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazoloquinoline structure .
Industrial Production Methods: Industrial production of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated thiazoloquinolines, and functionalized thiazoloquinoline compounds .
Applications De Recherche Scientifique
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases such as DYRK1A and GSK3, thereby modulating their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Thiazolo[3,2-a]quinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring fusion.
Oxazolo[3,2-a]quinolines: These compounds have an oxazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Uniqueness: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is unique due to its specific ring fusion pattern and the presence of dimethyl groups at positions 7 and 9.
Propriétés
Formule moléculaire |
C12H10N2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
7,9-dimethyl-[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C12H10N2S/c1-7-5-8(2)14-9-3-4-10-12(11(7)9)13-6-15-10/h3-6H,1-2H3 |
Clé InChI |
FNUKEFMXXMIBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(C=C2)SC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
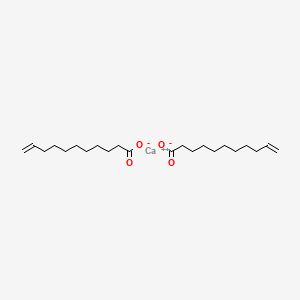
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
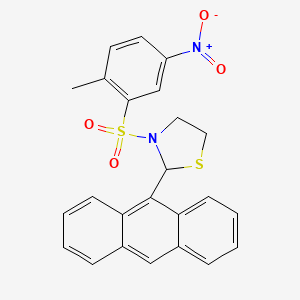
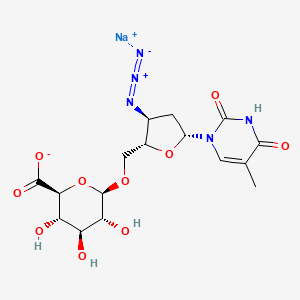
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
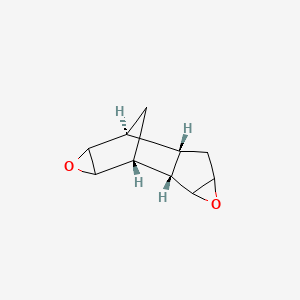
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
